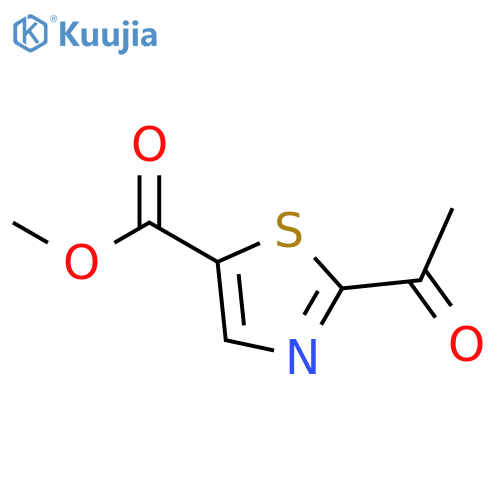

Cas no 1261080-59-4 (2-acetyl-5-Thiazolecarboxylic acid methyl ester)

2-acetyl-5-Thiazolecarboxylic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- 5-Thiazolecarboxylic acid, 2-acetyl-, methyl ester

- methyl 2-acetylthiazole-5-carboxylate

- methyl 2-acetyl-1,3-thiazole-5-carboxylate

- CHEMBL4553593

- CS-M1605

- 1261080-59-4

- MFCD22665896

- AKOS027337897

- CS-14417

- Z1618102328

- EN300-249912

- methyl2-acetylthiazole-5-carboxylate

- SCHEMBL21836283

- 2-Acetyl-5-thiazolecarboxylic acid methyl ester

- F30657

- LAC08059

- 2-acetyl-5-Thiazolecarboxylic acid methyl ester

-

- MDL: MFCD22665896

- インチ: InChI=1S/C7H7NO3S/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3H,1-2H3

- InChIKey: GZQHBNUKAZKLMJ-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=NC=C(C(=O)OC)S1

計算された属性

- せいみつぶんしりょう: 185.01466426g/mol

- どういたいしつりょう: 185.01466426g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

2-acetyl-5-Thiazolecarboxylic acid methyl ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-acetyl-5-Thiazolecarboxylic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-249912-0.5g |

methyl 2-acetyl-1,3-thiazole-5-carboxylate |

1261080-59-4 | 95.0% | 0.5g |

$363.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D762245-250mg |

5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester |

1261080-59-4 | 97% | 250mg |

$205 | 2024-06-06 | |

| eNovation Chemicals LLC | D762245-100mg |

5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester |

1261080-59-4 | 97% | 100mg |

$160 | 2024-06-06 | |

| Enamine | EN300-249912-1.0g |

methyl 2-acetyl-1,3-thiazole-5-carboxylate |

1261080-59-4 | 95.0% | 1.0g |

$466.0 | 2025-02-20 | |

| Chemenu | CM465256-1g |

5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester |

1261080-59-4 | 95%+ | 1g |

$642 | 2023-01-04 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12200-10g |

methyl 2-acetylthiazole-5-carboxylate |

1261080-59-4 | 95% | 10g |

$1450 | 2023-09-07 | |

| Enamine | EN300-249912-5g |

methyl 2-acetyl-1,3-thiazole-5-carboxylate |

1261080-59-4 | 95% | 5g |

$1969.0 | 2023-09-15 | |

| 1PlusChem | 1P009CP8-250mg |

5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester |

1261080-59-4 | 95% | 250mg |

$280.00 | 2025-02-24 | |

| abcr | AB461482-250mg |

Methyl 2-acetylthiazole-5-carboxylate, 95%; . |

1261080-59-4 | 95% | 250mg |

€400.00 | 2025-02-17 | |

| Enamine | EN300-249912-1g |

methyl 2-acetyl-1,3-thiazole-5-carboxylate |

1261080-59-4 | 95% | 1g |

$466.0 | 2023-09-15 |

2-acetyl-5-Thiazolecarboxylic acid methyl ester 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

2-acetyl-5-Thiazolecarboxylic acid methyl esterに関する追加情報

Professional Introduction to 2-acetyl-5-Thiazolecarboxylic acid methyl ester (CAS No. 1261080-59-4)

2-acetyl-5-Thiazolecarboxylic acid methyl ester, identified by the chemical compound code CAS No. 1261080-59-4, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural framework of 2-acetyl-5-Thiazolecarboxylic acid methyl ester incorporates both acetyl and ester functional groups, which contribute to its unique chemical properties and reactivity. These features make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

The thiazole core in 2-acetyl-5-Thiazolecarboxylic acid methyl ester is known for its stability and versatility in forming various chemical bonds, making it an ideal scaffold for designing novel therapeutic agents. Recent studies have highlighted the importance of thiazole derivatives in the development of antibiotics, antifungals, and anti-inflammatory drugs. The presence of the acetyl group at the 2-position and the ester group at the 5-position enhances the compound's ability to interact with biological targets, thereby increasing its pharmacological potential.

In recent years, researchers have been particularly interested in exploring the pharmacological properties of thiazole derivatives due to their demonstrated efficacy against a range of diseases. For instance, studies have shown that certain thiazole-based compounds exhibit inhibitory effects on enzymes such as carbonic anhydrase, which is relevant in treating conditions like glaucoma and altitude sickness. Additionally, thiazole derivatives have been investigated for their antimicrobial properties, with some compounds showing promising results against resistant bacterial strains.

The synthesis of 2-acetyl-5-Thiazolecarboxylic acid methyl ester involves a series of well-defined chemical reactions that highlight the compound's synthetic utility. The process typically begins with the formation of the thiazole ring through condensation reactions involving sulfur-containing precursors. Subsequent modifications introduce the acetyl and ester groups through selective functionalization techniques such as acetylation and esterification. These synthetic pathways not only showcase the versatility of thiazole chemistry but also provide insights into potential modifications that can enhance the biological activity of related compounds.

One of the most compelling aspects of 2-acetyl-5-Thiazolecarboxylic acid methyl ester is its potential as a lead compound for drug discovery. Its structural features allow for modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties. For example, replacing the ester group with other functional groups or introducing additional heterocycles could lead to derivatives with improved solubility, bioavailability, or target specificity. Such modifications are crucial in developing drugs that are both effective and safe for therapeutic use.

The growing interest in natural product-inspired drug design has also spurred research into thiazole derivatives derived from microbial sources. Many microorganisms produce thiazole-containing compounds as part of their secondary metabolites, which often exhibit potent biological activities. By leveraging these natural products as starting points, chemists can develop novel synthetic strategies to create modified versions of these molecules with enhanced properties. This approach not only accelerates drug discovery but also aligns with sustainable chemistry principles by utilizing biologically derived scaffolds.

Computational methods have played an increasingly important role in understanding the interactions between 2-acetyl-5-Thiazolecarboxylic acid methyl ester and biological targets. Techniques such as molecular docking and molecular dynamics simulations allow researchers to predict how this compound might bind to enzymes or receptors at an atomic level. These predictions can guide experimental efforts by identifying key interactions that need to be optimized for therapeutic efficacy. Furthermore, computational studies can help in understanding adverse effects by identifying potential off-target interactions that could lead to toxicity.

The development of new analytical techniques has also contributed to a deeper understanding of 2-acetyl-5-Thiazolecarboxylic acid methyl ester's behavior in biological systems. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are particularly useful for characterizing complex mixtures and determining the structure-function relationships of this compound. These techniques provide high-resolution data that can be used to study metabolic pathways and interactions with biological molecules, offering valuable insights into its potential therapeutic applications.

Future research directions for 2-acetyl-5-Thiazolecarboxylic acid methyl ester may include exploring its role in modulating immune responses or its potential use in combination therapies. Given its structural similarities to known bioactive molecules, it is conceivable that this compound could be repurposed for existing conditions or developed into new treatments for emerging diseases. Additionally, investigating its interactions with other drug candidates could reveal synergistic effects that enhance therapeutic outcomes.

In conclusion, 2-acetyl-5-Thiazolecarboxylic acid methyl ester (CAS No. 1261080-59-4) represents a fascinating area of study within pharmaceutical chemistry. Its unique structural features, combined with its demonstrated biological activities, make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of drug discovery and development.

1261080-59-4 (2-acetyl-5-Thiazolecarboxylic acid methyl ester) 関連製品

- 2411305-30-9(2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide)

- 1261477-91-1(2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid)

- 2059917-48-3((2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane)

- 1805608-36-9(2-(Difluoromethyl)-6-iodo-4-methylpyridine-3-sulfonamide)

- 1261231-07-5(4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester)

- 946202-52-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-yl)methyl-1,2-oxazole-3-carboxamide)

- 17202-90-3(Spiro[2.5]octan-1-amine)

- 2172601-07-7(9-(2,2-dimethylpropyl)-2,2-bis(fluoromethyl)-5-oxa-8-azaspiro3.5nonane)

- 2137571-87-8(1-Fluoro-3-mercapto-2-propanol)

- 2034245-69-5(2-ethoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzene-1-sulfonamide)